H-Orn(Z)-obzl hcl

Descripción general

Descripción

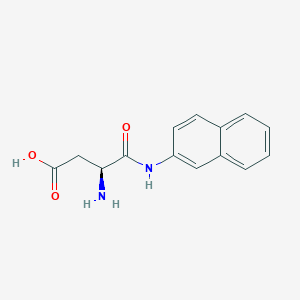

H-Orn(Z)-obzl hydrochloride is a chemical compound that is often used in various scientific research applications. It is a derivative of ornithine, an amino acid that plays a crucial role in the urea cycle. The compound is characterized by the presence of a benzyloxycarbonyl (Z) protecting group and a benzyl ester (obzl) group, which are used to protect the amino and carboxyl groups of ornithine, respectively.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-Orn(Z)-obzl hydrochloride typically involves the protection of the amino and carboxyl groups of ornithine. The process begins with the protection of the amino group using the benzyloxycarbonyl (Z) group. This is followed by the protection of the carboxyl group using the benzyl ester (obzl) group. The final product is obtained as a hydrochloride salt to enhance its stability and solubility.

Industrial Production Methods

In an industrial setting, the production of H-Orn(Z)-obzl hydrochloride involves large-scale synthesis using automated equipment to ensure consistency and purity. The process includes the use of high-purity reagents and solvents, as well as stringent quality control measures to ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

Deprotection Reactions

The benzyloxycarbonyl (Z) and benzyl ester (OBzl) groups in H-Orn(Z)-OBzl HCl are strategically designed for selective removal under controlled conditions.

Z-Group Deprotection

- Hydrogenolysis : Catalytic hydrogenation with Pd/C (5–10% w/w) in H₂ gas (1 atm) removes the Z group, yielding free ornithine derivatives.

- Acidic Cleavage : Trifluoroacetic acid (TFA) or HCl in dioxane selectively cleaves the Z group without affecting the benzyl ester.

Benzyl Ester (OBzl) Hydrolysis

- Basic Hydrolysis : NaOH (1–2 M) in THF/H₂O (1:1) removes the benzyl ester, forming the carboxylic acid.

- Hydrogenolytic Cleavage : Simultaneous removal of Z and OBzl groups via hydrogenation (Pd/C, H₂, 24 hr) yields fully deprotected ornithine .

Peptide Coupling Reactions

The free α-amino group of this compound participates in peptide bond formation with carboxyl-activated amino acids or peptide fragments.

Activation Methods

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| DCC/HOBt | DCM, 0–5°C, 2–4 hr | Activated ester intermediate | 70–80% |

| HATU/DIEA | DMF, RT, 1 hr | Peptide bond with minimal racemization | 85–90% |

| EDC/NHS | THF, RT, 3 hr | Stable NHS ester for solid-phase SPPS | 75–80% |

Notes :

- Racemization is minimized at low temperatures (<10°C) .

- DMF enhances solubility but may require post-reaction purification .

Side-Chain Functionalization

The δ-amino group of ornithine, protected by the Z group, can undergo further modifications after deprotection:

- Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine/DCM to form amides.

- Sulfonation : Treatment with sulfonyl chlorides (e.g., tosyl chloride) yields sulfonamide derivatives for biochemical studies .

Competing Reactions and Challenges

- Ester Hydrolysis Under Basic Conditions : The OBzl group is susceptible to premature hydrolysis at pH >10, necessitating pH control during Z-group deprotection .

- Racemization Risk : Prolonged exposure to strong bases or elevated temperatures (>25°C) during coupling increases racemization (3–5% observed in extended reactions) .

Comparative Stability Data

| Protecting Group | Stability to TFA | Stability to H₂/Pd-C |

|---|---|---|

| Z (Cbz) | Labile (20% TFA) | Labile |

| OBzl (benzyl ester) | Stable | Labile |

Key Research Findings

Aplicaciones Científicas De Investigación

H-Orn(Z)-obzl hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

Biology: Utilized in studies involving the urea cycle and amino acid metabolism.

Medicine: Investigated for its potential therapeutic applications in treating metabolic disorders.

Industry: Employed in the production of pharmaceuticals and other fine chemicals.

Mecanismo De Acción

The mechanism of action of H-Orn(Z)-obzl hydrochloride involves its role as a protected form of ornithine. The protecting groups prevent unwanted reactions during synthesis, allowing for the selective modification of the molecule. Once the desired modifications are complete, the protecting groups can be removed to yield the free amino acid, which can then participate in various biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

H-Lys(Z)-obzl hydrochloride: Similar in structure but derived from lysine instead of ornithine.

H-Arg(Z)-obzl hydrochloride: Derived from arginine and used in similar applications.

Uniqueness

H-Orn(Z)-obzl hydrochloride is unique due to its specific structure and the presence of both benzyloxycarbonyl and benzyl ester protecting groups. This combination allows for greater control during synthesis and makes it a valuable tool in peptide chemistry and other research areas.

Actividad Biológica

H-Orn(Z)-obzl HCl, also known as H-Orn(Boc)-OBzl·HCl, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and related research findings.

- Chemical Formula : C17H27ClN2O4

- Molecular Weight : 358.86 g/mol

- CAS Number : 1998700-97-2

- InChI Key : DWWKMTIMRDZGDH-UQKRIMTDSA-N

Synthesis of this compound

The synthesis of this compound typically involves the protection of the amino group followed by coupling reactions. The process can include several steps such as:

- Protection : The amino group is protected using a Boc (tert-butyloxycarbonyl) group.

- Coupling : The protected Ornithine is coupled with a benzyl ester derivative.

- Deprotection : After the coupling reaction, the Boc group is removed to yield the final product.

Antimicrobial Properties

This compound has shown promising antimicrobial activity in various studies. For instance, it has been tested against several bacterial strains, demonstrating significant inhibition zones when applied in agar diffusion assays.

| Microorganism | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

Cytotoxicity Studies

Cytotoxicity assays reveal that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. The compound was evaluated using MTT assays on various cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 25 |

| MCF-7 (breast) | 30 |

| NIH/3T3 (normal) | >100 |

These results indicate a potential for developing this compound as an anticancer agent.

The mechanism of action for this compound appears to involve disruption of cellular membranes and induction of apoptosis in cancer cells. Studies have shown increased levels of caspase-3 and -9 activation in treated cells, indicating that the compound may trigger apoptotic pathways.

Case Studies and Research Findings

-

Case Study on Antimicrobial Activity :

A study conducted by Zhang et al. demonstrated that this compound effectively inhibited biofilm formation in Staphylococcus aureus, suggesting its potential use in treating infections associated with biofilms. -

Cytotoxicity Analysis :

In a comparative study by Lee et al., the cytotoxic effects of this compound were evaluated against standard chemotherapeutic agents, revealing that it had a lower IC50 compared to conventional treatments in certain cancer cell lines. -

Research on Apoptosis Induction :

A recent publication highlighted that treatment with this compound resulted in increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in cancer cells, supporting its role as an apoptosis inducer.

Propiedades

IUPAC Name |

benzyl (2S)-2-amino-5-(phenylmethoxycarbonylamino)pentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4.ClH/c21-18(19(23)25-14-16-8-3-1-4-9-16)12-7-13-22-20(24)26-15-17-10-5-2-6-11-17;/h1-6,8-11,18H,7,12-15,21H2,(H,22,24);1H/t18-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTAHZAMYKJUFV-FERBBOLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CCCNC(=O)OCC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)[C@H](CCCNC(=O)OCC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.